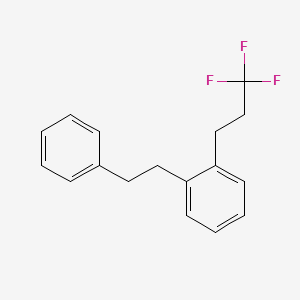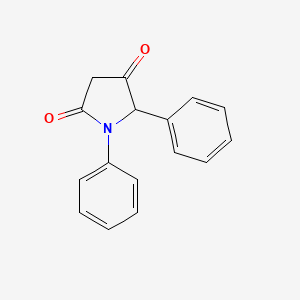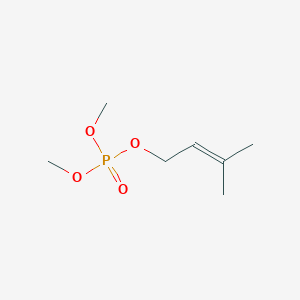
Dimethyl 3-methylbut-2-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methylbut-2-en-1-yl phosphate is an organic compound with the molecular formula C7H15O4P. It is a derivative of phosphate esters and is characterized by the presence of a dimethyl group and a 3-methylbut-2-en-1-yl group attached to the phosphate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methylbut-2-en-1-yl phosphate typically involves the esterification of 3-methylbut-2-en-1-ol with phosphoric acid or its derivatives. One common method is the reaction of 3-methylbut-2-en-1-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methylbut-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, alcohols, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 3-methylbut-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dimethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by enzymes such as kinases, which play a crucial role in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylallyl phosphate
- Isopentenyl phosphate
- Geranyl phosphate
Comparison
Dimethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to similar compounds. For example, while dimethylallyl phosphate and isopentenyl phosphate are also phosphate esters, their different alkyl groups result in variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
82753-89-7 |
|---|---|
Formule moléculaire |
C7H15O4P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
dimethyl 3-methylbut-2-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3 |
Clé InChI |
YEDZKAVHOLZLRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOP(=O)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


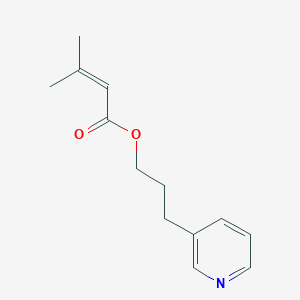
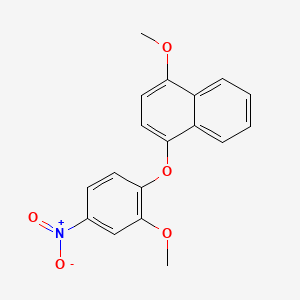
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
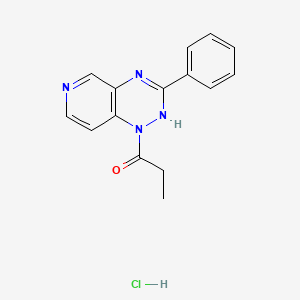
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
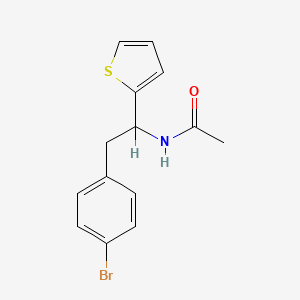
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
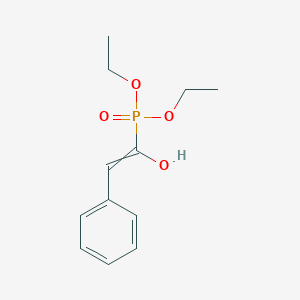

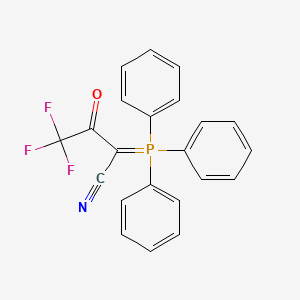
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
